alamethicin F50

Description

Properties

IUPAC Name |

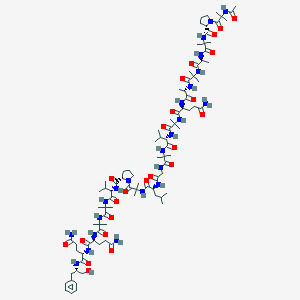

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSDWIWYLTCKG-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H151N23O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1963.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

alamethicin F50 mechanism of action on lipid bilayers

An In-Depth Technical Guide to the Mechanism of Action of Alamethicin F50 on Lipid Bilayers

Abstract

Alamethicin F50, a 20-residue peptaibol, serves as a paradigmatic model for understanding the biophysics of voltage-gated ion channels. Its ability to self-assemble within lipid bilayers to form discrete, ion-conducting pores has been the subject of extensive research, providing foundational insights into peptide-lipid interactions and membrane permeabilization. This guide provides a comprehensive technical overview of the mechanism of action of Alamethicin F50. We will deconstruct the multi-step process of channel formation, from initial membrane binding to voltage-dependent insertion and oligomerization. By synthesizing data from key biophysical techniques, we will explore the structural basis of the alamethicin pore, contrasting the prevailing barrel-stave model with alternative architectures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this classic pore-forming peptide.

Introduction: The Molecular Profile of Alamethicin F50

Alamethicin is a microheterogeneous mixture of peptides produced by the fungus Trichoderma viride.[1] The predominant neutral species, Alamethicin F50, is a 20-amino-acid peptide with an acetylated N-terminus and a C-terminal phenylalaninol (Pheol).[2][] Its sequence is notable for the high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which imposes significant conformational constraints, forcing the peptide into a rigid α-helical structure.[4][5] This inherent helicity is fundamental to its function.

The Alamethicin F50/5 sequence is: Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Fol[4]

This amphipathic helix possesses a substantial dipole moment, a key feature that underpins its voltage-dependent activity.[6] Unlike many integral membrane proteins, it lacks specific charged residues to anchor it within the bilayer, relying instead on a delicate interplay of hydrophobic interactions and electric field effects to mediate its transition from a surface-adsorbed to a transmembrane state.[2][4]

The Stepwise Mechanism of Pore Formation

The formation of a functional alamethicin channel is not a single event but a coordinated, multi-stage process. This process is highly dependent on environmental factors, including peptide concentration, lipid composition, and, most critically, the transmembrane potential.

Stage 1: Adsorption and Membrane Perturbation

At low concentrations, alamethicin monomers adsorb to the surface of the lipid bilayer.[7] In this "surface state," the helical axes of the peptides lie largely parallel to the plane of the membrane.[8] Even in this state, the peptides are not passive; they perturb the local lipid environment. X-ray diffraction studies have shown that surface-adsorbed alamethicin can induce thinning of the bilayer, a phenomenon proportional to the peptide concentration.[7] This membrane deformation is believed to be a critical driving force that lowers the energy barrier for the subsequent insertion step.[7]

Stage 2: Voltage-Dependent Insertion

The hallmark of alamethicin's action is its voltage-dependent gating.[9][10][11] The application of a transmembrane potential (positive on the cis side, where the peptide is added) provides the necessary energy to drive the reorientation and insertion of the peptide into the membrane core.[8][12]

This transition from the surface-adsorbed state to a transmembrane orientation is driven by the interaction of the peptide's large helical dipole moment with the electric field.[8] Essentially, the electric field exerts a torque on the peptide, pulling the positively charged N-terminus across the membrane. NMR studies confirm that alamethicin behaves as a rigid helical rod, suggesting that this gating mechanism involves the reorientation of the entire helix rather than a conformational change of a segment.[13] This voltage-dependent insertion is a cooperative, concentration-dependent phenomenon; a critical peptide-to-lipid ratio must be reached before insertion occurs efficiently.[7]

Caption: A logical workflow illustrating the key stages of alamethicin channel formation.

Stage 3: Oligomerization and the Barrel-Stave Pore

Once inserted, transmembrane alamethicin monomers are free to diffuse laterally within the bilayer and self-assemble into oligomeric bundles.[2][9] This aggregation creates a central, water-filled lumen, forming the ion channel. The prevailing model for this structure is the barrel-stave model .[14][15][16]

In this model, the amphipathic helices are arranged like the staves of a barrel:

-

Hydrophobic Surfaces: The nonpolar faces of the helices interact favorably with the lipid acyl chains of the bilayer core.

-

Hydrophilic Surfaces: The polar faces, containing the glutamine (Gln) residues, line the central aqueous pore, creating a favorable pathway for ion translocation.[12]

This architecture is distinct from the toroidal pore model , which has been proposed for other antimicrobial peptides like melittin and magainin.[14][17] In a toroidal pore, the lipid bilayer is bent back on itself, such that the pore is lined by both the peptides and the lipid headgroups. For alamethicin, a wealth of evidence from neutron scattering, solid-state NMR, and molecular dynamics simulations strongly supports the barrel-stave configuration.[18][19]

}

Caption: Structural comparison of the barrel-stave and toroidal pore models.

A key functional consequence of this oligomeric structure is the observation of multiple, discrete conductance levels in electrical recordings.[20] Each level corresponds to a different number of monomers (N) comprising the pore, with larger N resulting in a wider pore and higher ion conductance.[12][21]

Quantitative Insights and Influencing Factors

The activity of alamethicin is not static but is modulated by several key parameters. Understanding these dependencies is crucial for interpreting experimental data and for potential therapeutic applications.

Conductance States

The multi-level conductance is a signature of alamethicin channels. While the exact values can vary with the experimental conditions (e.g., salt concentration, lipid type), a general hierarchy is consistently observed.

| Conductance State | Putative Monomer Count (N) | Typical Conductance (nS in 1M KCl) |

| Level 0 (Closed) | 0-3 | ~0 |

| Level 1 | 4-5 | 0.3 - 1.1 |

| Level 2 | 6 | ~2.2 |

| Level 3 | 7 | ~3.3 |

| Higher States | ≥8 | > 4.0 |

| Table 1: Representative conductance levels for alamethicin pores. Data synthesized from multiple sources, including[21] and[19]. The number of monomers for the lowest conducting states is a subject of ongoing research, with some studies suggesting the smallest pores are formed by trimers or tetramers.[19] |

Influence of Lipid Environment

The lipid bilayer is not merely a passive scaffold but an active participant in the mechanism.

-

Acyl Chain Length & Saturation: Alamethicin incorporates more readily into thinner membranes and those composed of saturated lipid chains.[22]

-

Lipid Headgroup: The specific headgroup chemistry can modulate peptide incorporation and aggregation.[22]

-

Membrane Fluidity: Increased membrane fluidity has been shown to affect the kinetics of channel formation and inactivation.[23][24]

-

Cholesterol: The presence of cholesterol in the membrane generally reduces the incorporation and activity of alamethicin.[22]

Experimental Protocols for Mechanistic Investigation

A multi-faceted biophysical approach is required to fully characterize the alamethicin-bilayer interaction. The causality behind choosing a specific technique is to isolate and quantify a particular aspect of the mechanism, from peptide structure to final channel function.

}

Caption: Workflow connecting sample preparations to key biophysical methods and their outputs.

Protocol: Single-Channel Recording using a Planar Lipid Bilayer (BLM)

This protocol describes a self-validating system to measure the core functional properties of alamethicin: voltage-gating and discrete conductance. The observation of stepwise currents is direct proof of pore formation.

Objective: To measure the ion currents through single or multiple alamethicin channels and determine their conductance states.

Materials:

-

BLM setup (two Teflon chambers separated by a thin partition with a small aperture, ~100-150 µm).[25]

-

Ag/AgCl electrodes.

-

Low-noise patch-clamp amplifier and digitizer.

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

-

Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).

-

Alamethicin F50 stock solution in ethanol.

Methodology:

-

Chamber Preparation: Fill both chambers (cis and trans) with electrolyte solution, ensuring the level is below the aperture. Connect Ag/AgCl electrodes to the amplifier headstage and place one in each chamber.

-

Bilayer Formation: Using a fine brush, paint the lipid solution across the aperture in the Teflon partition. A stable bilayer is formed when the reflected light from the aperture thins and extinguishes (a "black" lipid membrane).

-

System Validation: Test the electrical properties of the bilayer. Apply a voltage ramp (e.g., -100 mV to +100 mV). The current should be negligible (< 1-2 pA), and the membrane capacitance should be stable and within the expected range for the lipid used. This confirms a stable, high-resistance seal.

-

Peptide Addition: Add a small aliquot of the alamethicin stock solution to the cis chamber (the chamber connected to the command voltage). Stir gently for 1-2 minutes to allow diffusion to the membrane.

-

Data Acquisition:

-

Apply a constant positive potential to the cis chamber (e.g., +70 mV).

-

Begin recording the current. Initially, the current will be flat (zero). As alamethicin inserts and forms channels, you will observe sharp, stepwise increases in current.

-

The current will fluctuate as channels open, close, and transition between different oligomeric states.

-

Record for a sufficient duration to capture multiple events at various conductance levels.

-

-

Data Analysis:

-

Generate an all-points histogram of the recorded current trace.

-

The histogram will show distinct peaks. The difference in current between adjacent peaks corresponds to the conductance of a single state.

-

Calculate the conductance (G) for each level using Ohm's law: G = I/V, where I is the current of a given level and V is the applied voltage. The results can be compiled into a table similar to Table 1.

-

Conclusion and Future Directions

The mechanism of alamethicin F50 action on lipid bilayers represents a triumph of biophysical investigation, providing a detailed molecular picture of a voltage-gated channel built from simple components. The process, from surface adsorption and membrane thinning to voltage-driven insertion and barrel-stave oligomerization, is now well-established. This understanding has been made possible by a combination of functional electrophysiology, high-resolution structural methods, and computational simulations.

Future research continues to refine this model. High-speed atomic force microscopy (AFM) and advanced single-molecule fluorescence techniques promise to visualize the dynamics of pore assembly in real-time. Furthermore, exploring alamethicin's activity in more complex, asymmetric lipid compositions that mimic natural cell membranes will provide deeper insights into its biological activity and potential for applications in drug delivery and as an antimicrobial agent.[26] The principles learned from alamethicin continue to inform our understanding of more complex protein channels and the fundamental physics of membrane permeabilization.

References

-

Salom, D., Pérez-Payá, E., & Reig, F. (2009). Orientation and Peptide−Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label EPR Spectroscopy. Biochemistry, 48(5), 939-948. [Link]

-

Das, M. K., & Balaram, P. (1984). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences, 6(4), 337-348. [Link]

-

Stankowski, S., & Schwarz, G. (1989). Lipid Dependence of Peptide-Membrane Interactions. Bilayer Affinity and Aggregation of the Peptide Alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 981(1), 164-170. [Link]

-

Marsh, D. (2009). Orientation and peptide-lipid interactions of alamethicin incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy. Biochemistry, 48(5), 939-48. [Link]

-

Franklin, J. C., & Cafiso, D. S. (1993). Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel. Biophysical Journal, 65(1), 289-299. [Link]

-

Salom, D., Pérez-Payá, E., & Reig, F. (2009). Orientation and Peptide−Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label EPR Spectroscopy. Biochemistry, 48(5), 939-948. [Link]

-

Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical Journal, 60(2), 389-398. [Link]

-

Le, T., & Cramer, W. A. (2024). Alamethicin channel inactivation caused by voltage-driven flux of alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(4), 184299. [Link]

-

Huang, H. W. (2001). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal, 81(3), 1475-1485. [Link]

-

Latorre, R., Miller, C. G., & Quay, S. (1982). Voltage-dependent conductance induced by alamethicin-phospholipid conjugates in lipid bilayers. The Journal of general physiology, 80(4), 471-488. [Link]

-

Oreate AI. (2026). Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. Oreate AI Publications. [Link]

-

Huang, H. W., & Chen, F. Y. (2005). Barrel-stave model for alamethicin and toroidal model for magainin pores. Biophysical journal, 88(1), 8-9. [Link]

-

Yang, L., Harroun, T. A., Weiss, T. M., Ding, L., & Huang, H. W. (2001). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal, 81(3), 1475-1485. [Link]

-

Graf, M., & Tieleman, D. P. (2010). Antimicrobial peptides in toroidal and cylindrical pores. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(8), 1536-1544. [Link]

-

Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical journal, 60(2), 389-398. [Link]

-

Rispoli, G., Baldini, C., Toniolo, C., & Vedovato, N. (2009). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Biophysical journal, 96(3), 565a. [Link]

-

Sansom, M. S. (1999). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1462(1-2), 13-30. [Link]

-

Zagnoni, M., & Sandison, M. E. (2011). Imaging multiple conductance states in an alamethicin pore. Journal of the American Chemical Society, 133(37), 14507-14509. [Link]

-

Schwarz, G., & Savko, P. (1982). Pore formation in lipid membranes by alamethicin. Biophysical journal, 40(1), 79-81. [Link]

-

Gordon, L. G. M., & Haydon, D. A. (1976). Kinetics and stability of alamethicin conducting channels in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 436(3), 541-556. [Link]

-

Huang, H. W. (2000). Mechanism of alamethicin insertion into lipid bilayers. Biophysical journal, 78(1), 235-244. [Link]

-

Boheim, G., Hanke, W., & Eibl, H. (1980). The lowest conductance state of the alamethicin pore. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(3), 456-462. [Link]

-

Rebuffat, S., Goulard, C., Bodo, B. (1996). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of the Chemical Society, Perkin Transactions 1, (1), 1849-1855. [Link]

-

Hiemstra, C. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]

-

Vedovato, N., Baldini, C., Toniolo, C., & Rispoli, G. (2009). Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane. European Biophysics Journal, 38(S1), S132. [Link]

-

Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2013). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 110(2), 482-487. [Link]

-

Meier, W., Graff, A., & Dinu, I. (2007). Bio-Decorated Polymer Membranes: A New Approach in Diagnostics and Therapeutics. CHIMIA International Journal for Chemistry, 61(12), 793-797. [Link]

-

Teixeira, V. H., Feio, M. J., & Bastos, M. (2014). Biophysical approaches for exploring lipopeptide-lipid interactions. Journal of Peptide Science, 20(10), 735-749. [Link]

-

Lee, M. T., Hung, W. C., Chen, F. Y., & Huang, H. W. (2013). Process of inducing pores in membranes by melittin. Biophysical journal, 105(4), 934-942. [Link]

-

Hiemstra, C. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]

-

Takaoka, Y., & Asakura, K. (2021). Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. Molecules, 26(20), 6259. [Link]

-

Im, W., & Roux, B. (2008). A thermodynamic approach to Alamethicin pore formation. Biophysical journal, 94(1), 127-142. [Link]

-

Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2018). Direct visualization of alamethicin ion pores formed in a floating phospholipid membrane supported on a gold electrode surface. Langmuir, 34(43), 13035-13044. [Link]

-

Senguen, F. T., & Hendrik, H. (2019). Membrane Active Peptides and Their Biophysical Characterization. Biomolecules, 9(11), 724. [Link]

-

Su, Z., & Lipkowski, J. (2018). Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide. Langmuir, 34(23), 6752-6762. [Link]

Sources

- 1. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Pore formation in lipid membranes by alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of alamethicin insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orientation and peptide-lipid interactions of alamethicin incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Voltage-dependent conductance induced by alamethicin-phospholipid conjugates in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores - Oreate AI Blog [oreateai.com]

- 16. Barrel-stave model or toroidal model? A case study on melittin pores - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial peptides in toroidal and cylindrical pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A thermodynamic approach to Alamethicin pore formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imaging multiple conductance states in an alamethicin pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lipid dependence of peptide-membrane interactions. Bilayer affinity and aggregation of the peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 26. Buy alamethicin F50 (EVT-1168213) [evitachem.com]

An In-Depth Technical Guide to Alamethicin F50: Pore Formation and Ion Channel Properties

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Alamethicin F50, a well-studied peptaibol antibiotic, focusing on its mechanism of action, biophysical properties, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this model voltage-gated ion channel.

Introduction to Alamethicin F50: A Prototypical Pore-Forming Peptide

Alamethicin (ALM) is a 20-amino-acid peptide antibiotic produced by the fungus Trichoderma viride.[1][2] The "F50" designation refers to a specific, neutral fraction of a microheterogeneous mixture of ALM peptides.[3] Its unique primary sequence, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), constrains the peptide into a rigid, predominantly α-helical conformation.[4][5] This amphipathic helical structure is fundamental to its biological activity, which involves disrupting the integrity of cell membranes by forming voltage-gated ion channels.[6][7][8]

For decades, alamethicin has served as an exemplary model system for investigating the principles of voltage-dependent channel formation, peptide-lipid interactions, and the structural basis of ion transport.[4][9][10][11] Its relative simplicity compared to large protein channels makes it an ideal candidate for detailed biophysical studies.[12][13]

Key Characteristics of Alamethicin F50:

-

Structure: A 20-residue peptide forming a kinked, amphipathic α-helix.[14][15]

-

Primary Function: Forms voltage-gated, multi-level ion channels in lipid bilayers.[6][12][16]

-

Significance: A foundational model for studying membrane biophysics and ion channel gating mechanisms.[4][10]

The Mechanism of Alamethicin Pore Assembly

The formation of a conductive alamethicin pore is a multi-step, self-assembly process that is critically dependent on transmembrane voltage, peptide concentration, and the properties of the lipid bilayer.[17][18]

The Role of Voltage and Peptide Concentration

The process begins with alamethicin monomers partitioning from the aqueous phase and binding to the surface of the lipid bilayer.[19] Molecular dynamics simulations suggest this surface interaction helps to stabilize the peptide's helical structure.[19] The application of a sufficiently large transmembrane potential (typically >100 mV) is the primary trigger for channel formation.[20] This electric field drives the insertion of the surface-adsorbed peptide monomers into the hydrophobic core of the membrane.[15][17]

The voltage-dependence arises from the large dipole moment of the α-helical peptide (estimated at 60–79 D), which interacts favorably with the electric field, promoting a transmembrane orientation.[1][8] Once inserted, these transmembrane monomers can diffuse laterally and aggregate into oligomeric bundles that form a central, water-filled pore.[1][4] The conductance of the membrane increases exponentially with both peptide concentration and applied voltage, indicating that multiple monomers cooperate to form a single channel.[17][18]

The Barrel-Stave Model: A Structural Framework

The structure of the alamethicin pore is best described by the barrel-stave model .[20][21][22] In this widely accepted model:

-

Individual alamethicin helices act as the "staves" of a barrel.

-

These staves aggregate in a parallel orientation to form a cylindrical channel that spans the membrane.[4][14][15]

-

The hydrophilic faces of the amphipathic helices line the interior of the pore, creating a water-filled lumen for ion passage.[1][21]

-

The hydrophobic faces of the helices interact with the acyl chains of the surrounding lipids.[1][21]

This model is strongly supported by a variety of experimental evidence, including direct visualization by electrochemical scanning tunneling microscopy (EC-STM), which has shown hexagonal arrays of six ALM molecules forming a central pore.[1] The characteristic multi-level conductance of alamethicin channels is explained by the dynamic addition or removal of individual peptide "staves" to the aggregate, which alters the pore diameter.[6][14][20]

Caption: The barrel-stave model pathway for alamethicin pore formation.

Electrophysiological Signature of Alamethicin F50 Channels

The ion channels formed by alamethicin exhibit a distinct and well-characterized set of electrical properties. These are typically studied using planar lipid bilayer (BLM) electrophysiology.

Multi-state Conductance

A hallmark of alamethicin is its multi-level or multi-state conductance.[6][23] Rather than a simple open-closed behavior, a single alamethicin channel complex can exist in several discrete, stable conductance states.[2][23] These distinct levels correspond to pores of different sizes, formed by a varying number of peptide monomers in the bundle.[6][14] Transitions between adjacent levels are thought to represent the association or dissociation of a single monomer from the pore complex.[6]

The number of observable conductance levels can range from 4 to more than 8, depending on experimental conditions like lipid composition and pH.[6][14][24]

| Conductance Level | Typical Conductance (in 1M KCl) | Putative Monomer Count (N) |

| Level 1 | ~0.8 nS | 5-6 |

| Level 2 | ~1.8 nS | 6-7 |

| Level 3 | ~3.3 nS | 7-8 |

| Level 4 | ~5.0 nS | 8-9 |

| Level 5+ | > 6.0 nS | >9 |

| Note: Exact conductance values can vary based on specific lipid, salt, and temperature conditions. Data compiled from multiple sources.[6][14][24] |

Voltage-Dependent Gating

Alamethicin channels are strongly voltage-dependent, meaning their probability of opening is a steep function of the applied transmembrane potential.[5][16][17] Channels are formed when a cis-positive voltage is applied (where cis is the side of peptide addition).[6][15] This asymmetric activation is a direct consequence of the oriented insertion of the peptide's N-terminus into the membrane.[6][25] NMR studies suggest the peptide behaves as a rigid helical rod, and gating involves the reorientation of the entire helix in response to the electric field rather than a conformational change of a flexible segment.[5]

Ion Selectivity and Transport

Alamethicin pores are generally considered to be weakly cation-selective, allowing the passage of small monovalent and divalent cations.[9][20] The channel itself exhibits intrinsic rectification, meaning it passes current more readily in one direction than the other, specifically in the direction of the voltage that induced its opening.[26] This property is attributed to the influence of the aligned macrodipoles of the parallel peptide helices that form the pore.[6]

Key Methodologies for Investigating Alamethicin Pores

A combination of biophysical and computational techniques is required to fully characterize the structure and function of alamethicin channels.

Planar Lipid Bilayer (BLM) Electrophysiology: A Step-by-Step Protocol

The BLM technique is the gold standard for measuring the electrical properties of single ion channels like alamethicin. It involves forming an artificial lipid bilayer across a small aperture separating two aqueous compartments.[27]

Self-Validating Protocol Rationale: This protocol includes capacitance measurement as a key validation step. A stable capacitance reading within the expected range (0.3-0.8 µF/cm²) confirms the formation of a solvent-free, single bilayer of the correct thickness before peptide addition, ensuring the integrity of the foundational experimental system.

Step-by-Step Methodology:

-

Chamber Preparation: Thoroughly clean the bilayer cup and chamber (e.g., made of Teflon or Delrin) to remove all contaminants. The aperture (typically 50-150 µm) in the cup wall must be pre-treated with a lipid/solvent solution (e.g., 1% hexadecane in n-pentane) and allowed to dry to create a hydrophobic surface that anchors the membrane.

-

Electrolyte Addition: Fill both the cis (cup) and trans (chamber) compartments with the desired buffered electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0). Ensure the solution levels are equal on both sides of the aperture.

-

Membrane Formation: Using the "painting" technique, apply a small amount of lipid solution (e.g., 20 mg/mL diphytanoylphosphatidylcholine in n-decane) across the aperture with a fine brush or glass rod.[27]

-

Bilayer Thinning & Validation: Monitor the membrane's electrical capacitance using a voltage-clamp amplifier. The initial thick film will have a low capacitance. As the solvent drains into the Plateau-Gibbs border, a molecularly thin bilayer forms, indicated by a sharp rise in capacitance to a stable value (typically ~0.4-0.5 µF/cm² for DPhPC).[28] This confirms the formation of a high-resistance (>10 GΩ) seal.

-

Peptide Incorporation: Add a small aliquot of a stock solution of Alamethicin F50 (e.g., in ethanol) to the cis chamber to achieve the desired final concentration (e.g., 10-100 ng/mL). Stir gently to facilitate diffusion to the membrane surface.

-

Data Acquisition: Apply a transmembrane potential using the voltage-clamp amplifier (e.g., +120 mV). Record the resulting ionic current. Channel insertion and gating will appear as discrete, step-like changes in the current trace.

-

Analysis: Analyze the current recordings to determine the conductance levels, open-channel lifetimes, and voltage-dependence of the channels.

Caption: A typical workflow for an alamethicin BLM electrophysiology experiment.

Spectroscopic and Computational Approaches

-

Circular Dichroism (CD): Oriented CD is used to determine the orientation (surface-bound vs. transmembrane) of the alamethicin helices relative to the plane of the lipid bilayer.[22]

-

Molecular Dynamics (MD) Simulations: MD simulations provide high-resolution insights into the stability of alamethicin helix bundles, the dynamics of peptide-lipid interactions, and the behavior of water and ions within the pore.[14][25][29] These simulations have been crucial for exploring the stability of different oligomeric states (N=5 to 8 helices) and confirming the stability of the transmembrane orientation.[14][29]

Factors Modulating Alamethicin Channel Activity

The formation and properties of alamethicin channels are highly sensitive to the surrounding lipid environment.

-

Lipid Composition: The probability of observing higher conductance states is influenced by the type of phospholipid. For example, lipids with a tendency to form non-lamellar phases, like dioleoylphosphatidylethanolamine (DOPE), increase the relative probability of the channel being in higher conductance states compared to lamellar-phase lipids like dioleoylphosphatidylcholine (DOPC).[24] However, the actual conductance values of each level remain independent of the lipid composition.[24]

-

Membrane Thickness: Alamethicin's conductance parameters vary systematically with changes in membrane thickness, highlighting the importance of hydrophobic matching between the peptide and the bilayer.[9]

-

Cholesterol: The presence of cholesterol in membranes can reduce the sensitivity of the membrane to alamethicin, likely by altering membrane fluidity and packing.[30]

Conclusion and Future Directions

Alamethicin F50 remains a cornerstone for biophysical research into ion channels. Its well-defined structure and predictable behavior provide a powerful platform for testing fundamental theories of voltage-gating, protein-lipid interactions, and self-assembly in biological membranes. Future research, leveraging advanced simulation techniques and novel imaging modalities, will continue to refine our understanding of its mechanism. This knowledge not only deepens our understanding of membrane biology but also provides valuable insights that can be applied to the design of novel antimicrobial agents and the study of more complex biological ion channels.[11]

References

-

Alamethicin helices in a bilayer and in solution: molecular dynamics simulations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

The barrel-stave model as applied to alamethicin and its analogs reevaluated - PubMed. (1996, March 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Alamethicin channels in a membrane: molecular dynamics simulations - PubMed. (1997, December 22). PubMed. Retrieved January 12, 2026, from [Link]

-

Surface binding of alamethicin stabilizes its helical structure: molecular dynamics simulations - PubMed. (1998, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC. (2003, October 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Barrel-stave model for alamethicin and toroidal model for magainin... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Alamethicin and related membrane channel forming polypeptides - PubMed. (1984, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed. (1997, August 5). PubMed. Retrieved January 12, 2026, from [Link]

-

Simulations of Membrane-Disrupting Peptides I: Alamethicin Pore Stability and Spontaneous Insertion - PubMed. (2016, November 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PubMed. (1997, April 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Molecular dynamics simulation of conformational flexibility of alamethicin fragments in aqueous and membranous environment - PubMed. (1996, December 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Alamethicin. A rich model for channel behavior - PMC. (1984, October 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Barrel-stave model or toroidal model? A case study on melittin pores - PMC. (2007, June 19). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Probability of Alamethicin Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. (1990, August 1). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]

-

Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed. (1987, March 3). PubMed. Retrieved January 12, 2026, from [Link]

-

Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. (2012, December 26). Proceedings of the National Academy of Sciences. Retrieved January 12, 2026, from [Link]

-

Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed. (2024, May 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Voltage-dependent conductance induced by alamethicin-phospholipid conjugates in lipid bilayers - PMC. (1981, January 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed. (2009, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Pore formation in lipid membranes by alamethicin - PubMed. (1979, August 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. (n.d.). Oreate AI. Retrieved January 12, 2026, from [Link]

-

Single channel conductance modeling of the peptide alamethicin in synthetically formed bilayers. (2010, April 14). SPIE. Retrieved January 12, 2026, from [Link]

-

Intrinsic rectification of ion flux in alamethicin channels: studies with an alamethicin dimer - PubMed. (1992, December 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Modeling the Conductance of the Peptide Alamethicin With and Without Ion Gradients. (2012, February 7). SPIE. Retrieved January 12, 2026, from [Link]

-

Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. (1987, March 3). NIH. Retrieved January 12, 2026, from [Link]

-

Two purified fractions of alamethicin have different conductance properties. (1982, January 4). ScienceDirect. Retrieved January 12, 2026, from [Link]

-

Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed. (1994, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed. (1999, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. (2022, November 28). NIH. Retrieved January 12, 2026, from [Link]

-

Planar Bilayer Measurements of Alamethicin and Gramicidin Reconstituted in Biomimetic Block Copolymers - PubMed. (2017, February 7). PubMed. Retrieved January 12, 2026, from [Link]

-

The History of Alamethicin: A Review of the Most Extensively Studied Peptaibol | Request PDF. (2007, June 1). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed. (1996, July 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Interactions of the channel forming peptide alamethicin with artificial and natural membranes. (1984, December 1). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]

-

Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed. (1975, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Alamethicin-induced pore formation in biological membranes - PubMed. (1986, January 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Structure of Magainin and Alamethicin in Model Membranes Studied by X-Ray Reflectivity. (2005, April 1). Biophysical Journal. Retrieved January 12, 2026, from [Link]

-

Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. (2012, January 1). Calvin Digital Commons. Retrieved January 12, 2026, from [Link]

-

Pore formation in lipid membranes by alamethicin - PMC. (1979, August 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane. (2009, January 1). IRIS. Retrieved January 12, 2026, from [Link]

-

Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. (2021, October 29). MDPI. Retrieved January 12, 2026, from [Link]

-

Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. (2012, January 1). Calvin University. Retrieved January 12, 2026, from [Link]

-

Alamethicin adsorption to a planar lipid bilayer - PubMed. (1990, August 1). PubMed. Retrieved January 12, 2026, from [Link]

-

the design and use of a planar lipid bilayer workstation. (n.d.). Warner Instruments. Retrieved January 12, 2026, from [Link]

-

Alamethicin incorporation in lipid bilayers: a thermodynamic study - PubMed. (1987, May 19). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 3. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alamethicin. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]

- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 14. Alamethicin channels in a membrane: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Voltage-dependent conductance induced by alamethicin-phospholipid conjugates in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface binding of alamethicin stabilizes its helical structure: molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 23. proceedings.spiedigitallibrary.org [proceedings.spiedigitallibrary.org]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. Alamethicin helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intrinsic rectification of ion flux in alamethicin channels: studies with an alamethicin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. warneronline.com [warneronline.com]

- 28. Planar Bilayer Measurements of Alamethicin and Gramicidin Reconstituted in Biomimetic Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Simulations of Membrane-Disrupting Peptides I: Alamethicin Pore Stability and Spontaneous Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Alamethicin-induced pore formation in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

alamethicin F50 interaction with artificial and biological membranes

An In-Depth Technical Guide to the Interaction of Alamethicin F50 with Artificial and Biological Membranes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Model Peptide

Alamethicin, a 20-residue peptaibol isolated from the fungus Trichoderma viride, stands as a cornerstone in the study of membrane biophysics.[1][2] Its unique composition, rich in the helix-inducing amino acid α-aminoisobutyric acid (Aib), predisposes it to form stable helical structures that interact with lipid bilayers in a remarkably predictable, yet complex, manner.[3][4] Alamethicin F50, a specific neutral isoform, serves as an exemplary model for understanding voltage-gated ion channel formation, antimicrobial action, and the fundamental principles governing peptide-lipid interactions.[][6] This guide synthesizes decades of research to provide a comprehensive technical overview of how Alamethicin F50 engages with both simplified artificial lipid systems and complex biological membranes, offering field-proven insights into the causality behind its mechanisms and the experimental methodologies used to elucidate them.

Part 1: The Molecular Architecture and Biophysical Properties of Alamethicin F50

Alamethicin F50 is a hydrophobic peptide with the sequence Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phol.[4] The high Aib content rigidly constrains its conformation into a mixed α-helical and 3₁₀-helical structure.[1][7] This creates an amphipathic cylinder with a hydrophobic exterior and a more polar, hydrophilic face, a critical feature for its membrane activity. The proline residue at position 14 introduces a kink, separating a longer N-terminal α-helix from a shorter C-terminal 3₁₀-helix.[1][8] This structure is fundamental to its ability to partition into and span lipid bilayers.

Part 2: Interaction with Artificial Membranes: A Mechanistic Deep Dive

The study of alamethicin in well-defined artificial lipid bilayers (liposomes, planar lipid membranes) has been instrumental in deciphering its mode of action. The interaction is a multi-stage process, critically dependent on the peptide-to-lipid (P/L) molar ratio.[9]

The Concentration-Dependent States: From Surface Adsorption to Transmembrane Insertion

Alamethicin's interaction with a lipid bilayer is not a simple, single-step event. It exists in a dynamic equilibrium between two primary states: a surface-adsorbed 'S' state and a transmembrane-inserted 'I' state.[9][10]

-

Surface State (S-State): At low P/L ratios, alamethicin monomers adsorb onto the surface of the lipid bilayer, orienting parallel to the membrane plane.[9][10] This surface binding is not benign; it induces mechanical stress and causes the membrane to thin in proportion to the peptide concentration.[9]

-

Inserted State (I-State): As the concentration of surface-bound peptides increases, the energy cost of membrane thinning becomes too high.[9] Above a critical threshold concentration (P/L*), a cooperative transition occurs, and a fraction of the alamethicin molecules insert into the membrane to form transmembrane pores.[9][10] For diphytanoyl phosphatidylcholine, this critical ratio is approximately 1/40.[9] At even higher concentrations (P/L ≥ 1/15), virtually all peptide molecules are in the inserted, pore-forming state.[9]

This concentration-driven insertion mechanism is a key self-validating principle: the peptide's own accumulation on the surface creates the energetic imperative for its translocation into the bilayer core.

Caption: Concentration-dependent states of Alamethicin F50.

The Pore Architecture: The Barrel-Stave Model

Once inserted, alamethicin monomers self-assemble into transmembrane channels. Alamethicin is the canonical example of the barrel-stave model .[11][12][13]

-

Mechanism: In this model, several amphipathic helices (the "staves") aggregate in a circular arrangement within the membrane. Their hydrophobic surfaces face outward, interacting favorably with the lipid acyl chains, while their hydrophilic faces turn inward to form the lining of a central, water-filled pore.[13][14][15] This creates a stable, ion-conductive pathway across the membrane.

-

Evidence: This model is supported by extensive evidence. Electrophysiology experiments show discrete, multi-level conductance steps, corresponding to pores formed by a variable number of monomers (from 3 to 12).[1][12] Direct visualization using electrochemical scanning tunneling microscopy (EC-STM) has revealed ordered hexagonal arrays of pores, each composed of six alamethicin molecules.[13] Furthermore, X-ray diffraction studies have unambiguously confirmed the barrel-stave structure, resolving a pore comprised of eight helices under specific conditions.[15]

This contrasts sharply with the toroidal pore model , observed for peptides like melittin, where the lipid monolayers themselves are bent back to line the pore alongside the peptides.[16][17][18] While alamethicin almost exclusively forms barrel-stave pores, some evidence suggests it may form toroidal pores in bilayers composed of ether-linked lipids, demonstrating the profound influence of the lipid environment.[10]

Caption: Comparison of Barrel-Stave and Toroidal pore models.

Influence of the Lipid Environment

The choice to use specific lipid compositions in experiments is causal, not arbitrary. The properties of the bilayer directly modulate alamethicin's activity.

-

Membrane Phase: Alamethicin readily inserts into fluid-phase (liquid-disordered) bilayers.[1][19] In contrast, in more rigid gel-phase membranes (below the lipid phase transition temperature), it tends to remain adsorbed on the surface or form aggregates without significant insertion.[7][19] This is because the energetic penalty for disrupting a highly ordered gel-phase bilayer is much greater.

-

Hydrophobic Mismatch: The length of the lipid acyl chains relative to the length of the peptide's hydrophobic surface is a critical determinant of aggregation. When the bilayer is thicker than the peptide's hydrophobic length (a positive mismatch), larger aggregates are formed to minimize the exposure of the peptide's hydrophobic surface to the aqueous environment at the pore entrance. For example, X-ray scattering showed that alamethicin forms hexamers (n=6) in DOPC bilayers but larger aggregates (n≥9) in thicker diC22:1PC bilayers.[20]

| Lipid Composition | Phase State | Alamethicin Behavior | Key Outcome |

| DOPC (18:1) | Fluid | Insertion, forms n=6 aggregates[20] | Efficient pore formation |

| DPPC (16:0) | Gel (at RT) | Surface adsorption, limited insertion[7][19] | Reduced pore-forming activity |

| diC22:1PC | Fluid (thick) | Insertion, forms n≥9 aggregates[20] | Forms larger, stable pores due to hydrophobic mismatch |

| DHPC (ether-linked) | Fluid | Insertion, potential for toroidal pores[10] | Altered pore architecture |

Part 3: Interaction with Biological Membranes: From Antimicrobial Action to Cellular Disruption

While artificial membranes provide mechanistic clarity, the ultimate test of alamethicin's function lies in its interaction with the complex and heterogeneous environment of a biological membrane.

Antimicrobial & Antifungal Activity

Alamethicin F50 exhibits potent activity against Gram-positive bacteria and fungi.[4][21] The mechanism is a direct consequence of the pore formation observed in model systems. By forming unregulated ion channels in the microbial cell membrane, alamethicin dissipates the cell's essential membrane potential. This leads to a catastrophic loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4][21]

Effects on Eukaryotic Cells and Organelles

Alamethicin's activity is not limited to microbes. Its interaction with eukaryotic membranes explains both its potential as a therapeutic agent and its inherent cytotoxicity.

-

Mitochondrial Uncoupling: Alamethicin can insert into mitochondrial membranes and function as an uncoupler of oxidative phosphorylation.[22] By creating a proton leak across the inner mitochondrial membrane, it disrupts the proton motive force necessary for ATP synthesis. The effect is modulated by phosphate ion concentration, with low levels promoting classical uncoupling and high levels leading to inhibition, possibly through direct interaction with electron transport components.[22]

-

Anticancer Activity: Alamethicin has demonstrated cytotoxic effects against various human cancer cell lines.[4][23] This activity is attributed to its ability to permeabilize the plasma membrane of cancer cells, a mechanism being explored for novel anticancer therapies.[4]

-

Plant Cell Interactions: In plants, alamethicin permeabilizes the root epidermis.[24] Interestingly, plants can develop resistance to this effect through the action of cellulase, also produced by Trichoderma, suggesting a complex interplay in the symbiotic relationship between the fungus and the plant host.[24]

Part 4: Experimental Protocols & Methodologies

The following are streamlined protocols for key experiments used to characterize the alamethicin-membrane interaction.

Protocol 1: Black Lipid Membrane (BLM) Electrophysiology for Single-Channel Recording

This technique is the gold standard for observing the discrete, stepwise conductance of individual alamethicin channels.

Objective: To measure the ionic current through single or multiple alamethicin pores and determine their conductance levels.

Methodology:

-

Chamber Setup: Prepare a two-chamber Teflon cuvette separated by a thin septum with a small aperture (50-150 µm diameter).

-

Membrane Formation: "Paint" a solution of a lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) across the aperture to form a stable planar bilayer. Monitor its formation by measuring the increase in membrane capacitance.

-

Electrolyte & Electrodes: Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0). Connect Ag/AgCl electrodes to a sensitive patch-clamp amplifier to apply a transmembrane potential (voltage clamp) and measure current.

-

Peptide Addition: Add a small aliquot of alamethicin stock solution (in ethanol or methanol) to one chamber (the cis side) to achieve the desired final concentration (e.g., 1 µg/mL). Stir gently.

-

Data Acquisition: Apply a constant holding potential (e.g., +100 mV). Observe the current trace. Channel insertion will appear as discrete, stepwise increases in current. Record the data at a high sampling rate (e.g., 10 kHz).

-

Analysis: Analyze the current trace to build a histogram of current levels. The peaks in the histogram correspond to the different conductance states of the alamethicin pore (i.e., pores made of different numbers of monomers).

Sources

- 1. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Alamethicin on the Structure of Lipid Bilayers [cpc.ihep.ac.cn]

- 3. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy alamethicin F50 (EVT-1168213) [evitachem.com]

- 7. Interactions of alamethicin with model cell membranes investigated using sum frequency generation vibrational spectroscopy in real time in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simulations of Membrane-Disrupting Peptides I: Alamethicin Pore Stability and Spontaneous Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of alamethicin insertion into lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of Alamethicin with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antimicrobial peptides in toroidal and cylindrical pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Alamethicin aggregation in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. ias.ac.in [ias.ac.in]

- 23. Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The antibiotic peptaibol alamethicin from Trichoderma permeabilises Arabidopsis root apical meristem and epidermis but is antagonised by cellulase-induced resistance to alamethicin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Alamethicin F50

Executive Summary

Alamethicin F50, a 20-amino acid peptaibol from the fungus Trichoderma viride, stands as a paradigm for the study of voltage-gated ion channels.[1][2][3] Its ability to self-assemble within lipid bilayers to form discrete, conductive pores has made it an invaluable tool for membrane biophysics and a compelling scaffold for novel antimicrobial agents.[1][4] This guide provides a deep dive into the structure-activity relationship (SAR) of Alamethicin F50, moving beyond a mere catalog of analogs to explain the causal links between structural modification and functional outcome. We will explore the nuanced roles of individual residues, terminal modifications, and overall helical stability in dictating the peptide's interaction with membranes, its ion channel characteristics, and its biological activity. The methodologies detailed herein represent a robust framework for the rational design of next-generation channel-forming peptides.

The Alamethicin F50 Scaffold: Structure and a Voltage-Dependent Mechanism

Alamethicin is a microheterogeneous mixture of closely related peptide sequences. The "F50" designation refers to a neutral fraction, distinguished from the acidic "F30" fraction by the substitution of a glutamine (Gln) for a glutamic acid (Glu) residue at position 18.[5][6] The major component of the F50 mixture, and the focus of this guide, has the following primary structure:

Ac-Aib¹-Pro²-Aib³-Ala⁴-Aib⁵-Ala⁶-Gln⁷-Aib⁸-Val⁹-Aib¹⁰-Gly¹¹-Leu¹²-Aib¹³-Pro¹⁴-Val¹⁵-Aib¹⁶-Aib¹⁷-Gln¹⁸-Gln¹⁹-Pheol²⁰ [6][7]

Key structural features include:

-

N-terminal Acetylation (Ac): Provides neutrality and resistance to exopeptidases.

-

High α-Aminoisobutyric Acid (Aib) Content: This non-proteinogenic amino acid is a strong helix inducer, constraining the peptide backbone into a predominantly α-helical conformation.[1]

-

C-terminal Phenylalaninol (Pheol): An amino alcohol that terminates the peptide chain.

-

Proline-induced Kink: The Pro² and Pro¹⁴ residues introduce bends in the helical rod, contributing to its tertiary structure.

The mechanism of action follows the "barrel-stave" model, a multi-step, voltage-dependent process.[1][4]

-

Adsorption: At low concentrations, alamethicin monomers adsorb to the surface of the lipid bilayer.[8]

-

Insertion: Upon reaching a critical peptide-to-lipid ratio and in the presence of a transmembrane potential, the amphipathic helices insert into the hydrophobic core of the membrane.[4][8] The energy cost of membrane thinning induced by surface-adsorbed peptides is a major driving force for this transition.[8]

-

Aggregation & Pore Formation: Inserted monomers aggregate, with their hydrophobic faces interacting with the lipid acyl chains and their polar faces lining a central aqueous pore.[1][4] The aggregation of four to six helical molecules forms a stable, conductive ion channel.[2]

Caption: Linear sequence of the major Alamethicin F50 component.

Caption: The multi-step barrel-stave model for channel formation.

Core Directive: Structure-Activity Relationship Insights

The causal logic behind SAR studies is to systematically alter the peptide's structure and quantify the resulting change in function. For alamethicin, "function" encompasses antimicrobial potency, membrane disruption, and specific ion channel properties like conductance, lifetime, and selectivity.

The Critical Role of Helical Stability and Length

The high Aib content is fundamental to alamethicin's function, enforcing the helical structure required to span the membrane. Modifying this introduces profound functional consequences.

-

Causality: Replacing Aib residues, which favor a mixed α/3₁₀-helical structure, with strong α-helix promoters like Leucine (Leu) alters the peptide's length and rigidity. An α-helix is more compact than a 3₁₀-helix.

-

Experimental Evidence: A synthetic analog where all Aib residues were replaced by Leu (L2) exhibited conductance behavior similar to native alamethicin, but its channel lifetimes were drastically reduced.[9]

-

Mechanistic Insight: Spectroscopic analysis (FTIR, CD, NMR) confirmed that the L2 analog adopted an exclusively α-helical conformation.[9] This resulted in a shorter, more rigid peptide. This shortening is believed to impede a stable, fully transmembrane orientation, leading to less stable pores and thus shorter channel lifetimes.[9] This finding underscores that an optimal, rather than maximal, helical stability and a precise length are required for robust channel function.

Modulating Activity and Affinity via N-Terminal Modifications

While the core sequence dictates channel formation, the N-terminus is a prime target for modulating membrane affinity and biological activity.

-

Causality: Attaching hydrophobic moieties to the N-terminus can enhance the initial, non-specific binding of the peptide to the lipid bilayer, effectively increasing its local concentration and promoting insertion.

-

Experimental Evidence: Capping the N-terminus of alamethicin F50/5 with a 1,2,3-triazole ring bearing various hydrophobic substituents significantly enhanced its antimicrobial activity against Gram-positive bacteria.[10][11]

-

Mechanistic Insight: Fluorescence studies demonstrated that these N-capped derivatives have an increased affinity for liposomes, suggesting a stronger interaction with the bacterial membrane.[11] Crucially, structural studies showed that this modification did not alter the overall helical content of the peptide but induced a slight local distortion at the N-terminal end.[11] This is a prime example of enhancing potency by improving membrane targeting without disrupting the core channel-forming architecture.

Engineering Ion Selectivity and Pore Properties

The residues lining the pore, particularly near the C-terminus (the channel mouth), are key determinants of ion flow and selectivity.

-

Causality: The native alamethicin channel is mildly cation-selective. This is attributed to a zone of partial negative charge created by the carbonyl oxygen atoms of the peptide backbone near the C-terminal end.[12] Introducing charged residues into this region can predictably alter this selectivity.

-

Experimental Evidence 1: Replacing the neutral Gln¹⁸ with a positively charged Lysine (Lys) created an alamethicin-lysine18 (alm-K18) analog. Single-channel measurements revealed that this analog forms mildly anion-selective channels, a complete inversion of the native selectivity.[12]

-

Experimental Evidence 2: Replacing the three Gln residues at positions 7, 18, and 19 with side-chain esterified glutamic acid ([L-Glu(OMe)⁷,¹⁸,¹⁹]) did not abrogate pore formation. However, the resulting channels activated and deactivated much more slowly and were larger, as inferred from increased current noise.[13]

-

Mechanistic Insight: These results demonstrate that the C-terminal region is not critical for the fundamental process of pore formation but is instrumental in fine-tuning the channel's properties. The Gln residues modulate the kinetics and size of the pore, while the local electrostatic environment dictates which ions pass through most readily.[12][13]

Quantitative SAR Data Summary

The following table summarizes the key findings from SAR studies, linking structural modifications to functional outcomes.

| Modification | Key Residue(s) Involved | Observed Functional Change | Inferred Mechanism | Reference(s) |

| Increased α-Helicity | All Aib → Leu | Drastically reduced ion channel lifetimes. | Peptide becomes shorter, impeding stable transmembrane insertion. | [9] |

| N-Terminal Capping | Ac-Aib¹ | Enhanced antimicrobial activity on Gram-positive bacteria. | Increased hydrophobic interaction enhances affinity for the bacterial membrane. | [10][11] |

| Charge Inversion | Gln¹⁸ → Lys | Inversion of ion selectivity from cation- to anion-selective. | Introduction of a positive charge at the channel mouth repels cations and attracts anions. | [12] |

| Pore Lining Substitution | Gln⁷,¹⁸,¹⁹ → Glu(OMe) | Slower channel kinetics; larger, less stable pores. | Gln residues modulate the probability of formation and the stability of the assembled pore. | [13] |

| Hydrophobicity Correlation | Various | Cytotoxic activity of some derivatives correlates with hydrophobicity. | Increased hydrophobicity likely enhances membrane perturbation. | [7] |

Experimental Protocols for Alamethicin SAR Studies

A successful SAR campaign relies on a suite of validated biophysical and electrophysiological techniques. The following protocols provide a self-validating workflow from peptide synthesis to functional characterization.

Synthesis of Alamethicin Analogs

Principle: Solid-Phase Peptide Synthesis (SPPS) allows for the sequential addition of amino acids to a growing chain anchored to a resin support. This method provides precise control over the peptide sequence.

Detailed Protocol:

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin pre-loaded with the C-terminal amino alcohol (e.g., Phenylalaninol). This resin is favored for its stability under the required coupling conditions.[10]

-

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling cocktail. For sterically hindered residues like Aib, a high-efficiency cocktail such as Oxyma/diisopropylcarbodiimide (DIC) is crucial to achieve high yields without requiring double coupling.[10]

-

Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

N-Terminal Modification (Optional): After the final coupling, the N-terminus can be acetylated using acetic anhydride or modified via other chemistries, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for triazole capping.[11]

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Peptide-Membrane Interaction Analysis

Principle: Calorimetry and fluorescence-based assays provide quantitative data on the thermodynamics and consequences of peptide binding to model membranes (liposomes).

Detailed Protocol (Isothermal Titration Calorimetry - ITC):

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC/POPG 9:1 to mimic bacterial membranes) by extrusion.[14][15]

-

Calorimeter Setup: Load the prepared LUV suspension into the sample cell of the ITC instrument. Load a concentrated solution of the purified alamethicin analog into the injection syringe. Use the buffer as a reference.

-

Titration: Perform a series of small, sequential injections of the peptide solution into the liposome-containing cell while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters: binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[14] This provides direct, label-free evidence of the peptide-membrane interaction.

Ion Channel Functional Characterization

Principle: Planar lipid bilayer electrophysiology allows for the direct measurement of the electrical currents passing through single or multiple ion channels formed by the peptide.

Detailed Protocol:

-

Bilayer Formation: "Paint" a solution of lipids (e.g., diphytanoyl phosphatidylcholine in n-decane) across a small aperture (~100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

-

Peptide Addition: Add the alamethicin analog to the cis compartment. The peptide will spontaneously insert into the bilayer.

-

Voltage Clamp: Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.

-

Data Acquisition: Record the resulting ionic current. The appearance of discrete, stepwise jumps in current indicates the opening and closing of individual channels.

-

Analysis: Measure the amplitude of these steps to determine the single-channel conductance. Analyze the duration of the open and closed events to determine channel lifetimes and kinetics.[12] To determine ion selectivity, establish a salt gradient across the bilayer and measure the reversal potential.[12]

Caption: A validated workflow for alamethicin SAR studies.

Conclusion and Future Outlook

The structure-activity relationship of alamethicin F50 is a testament to the intricate interplay of peptide conformation, membrane environment, and electrostatic forces. SAR studies have successfully moved from empirical observation to rational design, enabling the engineering of analogs with tailored properties such as enhanced antimicrobial potency and inverted ion selectivity. Key takeaways are that helical stability and length must be optimized for stable pore formation, the N-terminus is a key handle for modulating membrane affinity, and the C-terminal pore-lining region governs the specific conductive properties of the channel.

Future research will likely leverage computational tools, such as molecular dynamics simulations, to predict the behavior of novel analogs in silico before synthesis, further accelerating the design-build-test cycle.[15][16] The robust framework of synthesis and biophysical characterization outlined in this guide will remain the gold standard for validating these predictions and advancing the development of alamethicin-based peptides for therapeutic and biotechnological applications.

References

-

Pinto, S. F., et al. (2014). Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides. PubMed. [Link]

-

Cantrell, C. L., et al. (2021). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. National Institutes of Health (NIH). [Link]

-

Kirschbaum, J., et al. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. PubMed. [Link]

-

Nagaraj, R., & Balaram, P. (1981). Alamethicin and related membrane channel forming polypeptides. PubMed. [Link]

-

He, K., et al. (1996). Mechanism of alamethicin insertion into lipid bilayers. PMC - NIH. [Link]

-

Di Meo, F., et al. (2020). Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes. MDPI. [Link]

-

Wikipedia. Alamethicin. [Link]

-

Semantic Scholar. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. [Link]

-

Starostin, A. V., et al. (1999). An anion-selective analogue of the channel-forming peptide alamethicin. PubMed. [Link]

-

ResearchGate. Sequences of alamethicins F30 and F50 reconsidered and reconciled | Request PDF. [Link]

-

King's College London Research Portal. (2020). Understanding and modelling the interactions of peptides with membranes: from partitioning to self-assembly. [Link]

-

Henriques, S. T., & Castanho, M. (2023). Membrane–Peptide Interactions: From Basics to Current Applications 2.0. PMC - NIH. [Link]

-

Pouny, Y., et al. (1995). Conformational study of a synthetic analogue of alamethicin. Influence of the conformation on ion-channel lifetimes. PubMed. [Link]

-

Semantic Scholar. Molecular dynamics studies of peptide-membrane interactions : insights from coarse-grained models. [Link]

-

ResearchGate. Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents | Request PDF. [Link]

-

Roy, K., et al. (2017). Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents. PubMed. [Link]

-

Rispoli, G., & Gagni, S. (2002). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. PubMed. [Link]

Sources

- 1. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alamethicin - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]